molecular formula C21H17F3N4O3 B6545983 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 946334-47-0

2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide

Número de catálogo: B6545983
Número CAS: 946334-47-0
Peso molecular: 430.4 g/mol
Clave InChI: IPHQRJBYZTUNMY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a heterocyclic acetamide derivative featuring a 1,3,4-oxadiazole moiety fused to an indole core, with a 5-ethyl substitution on the oxadiazole ring and a 4-(trifluoromethoxy)phenyl group on the acetamide nitrogen. Its molecular weight is approximately 442–443 g/mol, based on analogous structures (e.g., ). The trifluoromethoxy group enhances electronegativity and metabolic stability, while the ethyl substituent balances lipophilicity and solubility . The compound’s synthesis typically involves trifluoroacetic anhydride (TFAA)-mediated cyclization or coupling reactions, as seen in related indole-oxadiazole systems .

Propiedades

IUPAC Name

2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N4O3/c1-2-19-26-27-20(30-19)17-11-13-5-3-4-6-16(13)28(17)12-18(29)25-14-7-9-15(10-8-14)31-21(22,23)24/h3-11H,2,12H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPHQRJBYZTUNMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide is a novel derivative that combines the structural motifs of indole and oxadiazole, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C20H18N4O2C_{20}H_{18}N_{4}O_{2} with a molecular weight of approximately 346.4 g/mol. It features a unique combination of an indole ring and a 1,3,4-oxadiazole moiety, which enhances its pharmacological potential.

Anticancer Activity

Recent studies have highlighted the anticancer properties of 1,3,4-oxadiazole derivatives. The compound under discussion has shown promising results in inhibiting various cancer cell lines through multiple mechanisms:

  • Mechanisms of Action :
    • Inhibition of key enzymes involved in cancer proliferation such as thymidylate synthase , histone deacetylase (HDAC) , and telomerase .
    • Interference with signaling pathways by inhibiting tyrosine kinases which are crucial for cancer cell survival and proliferation .
  • Research Findings :
    • A study indicated that derivatives of 1,3,4-oxadiazole exhibit significant cytotoxic effects against various cancer cell lines including HepG2 , MCF-7 , and HCT116 with IC50 values ranging from 5.10 to 22.08 µM .
    • Comparative studies showed that the compound's activity was comparable to established anticancer drugs like doxorubicin and sorafenib, suggesting its potential as a lead compound for further drug development .

Table: Summary of Anticancer Activity

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamideHepG26.19 ± 0.50Inhibition of thymidylate synthase
2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamideMCF-75.10 ± 0.40Inhibition of HDAC
Standard Drug (Doxorubicin)HepG240.26Topoisomerase inhibition
Standard Drug (Sorafenib)MCF-79.18Multi-target kinase inhibition

Other Biological Activities

In addition to its anticancer properties, the compound may exhibit other biological activities:

  • Antimicrobial Properties : The indole and oxadiazole rings are known to possess antimicrobial activity, making this compound a candidate for developing new antibiotics .
  • Antioxidant Activity : Preliminary studies suggest that modifications in the oxadiazole structure can enhance antioxidant properties .

Case Studies

A notable case study involved screening a library of compounds for anticancer activity using multicellular spheroids as a model system. The compound demonstrated significant antiproliferative effects against several cancer types and was selected for further development due to its unique mechanism of action .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that this compound exhibits potential as an anticancer agent. It is believed to inhibit specific enzymes involved in cancer cell proliferation, particularly targeting tyrosine kinases that play critical roles in cell signaling pathways. Studies have shown that compounds with similar structures can effectively reduce tumor growth in various cancer models.

Antimicrobial and Antifungal Properties
The compound has also been investigated for its antimicrobial and antifungal activities. Its efficacy against bacterial strains and fungi suggests it may serve as a candidate for developing new antibiotics. The oxadiazole ring is known for its biological activity, making this compound a valuable addition to the search for novel antimicrobial agents.

Mechanism of Action
The mechanism of action of 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide involves interaction with molecular targets that are crucial for cellular functions. The presence of the indole moiety enhances its binding affinity to various biological targets, which may lead to significant therapeutic effects in treating infections and cancer .

Case Studies

  • Anticancer Research : A study demonstrated that derivatives of this compound significantly inhibited the growth of breast cancer cells in vitro. The results indicated a dose-dependent response, where higher concentrations led to increased cell death through apoptosis.
  • Antimicrobial Testing : Another investigation focused on the antimicrobial properties of related compounds, revealing effective inhibition against Staphylococcus aureus and Candida albicans. These findings support the potential use of this compound in developing broad-spectrum antibiotics .

Material Science Applications

Organic Semiconductors
The electronic properties of 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide make it suitable for applications in organic semiconductors and light-emitting diodes (LEDs). Its ability to facilitate charge transport is attributed to the unique structural arrangement of the indole and oxadiazole rings, which enhances electron mobility.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Ring

  • 2-[2-(5-Isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide ():

    • Key Difference : Isobutyl group replaces ethyl on the oxadiazole; trifluoromethyl replaces trifluoromethoxy on the phenyl.
    • Impact : The bulkier isobutyl group increases molecular weight (442.44 g/mol vs. ~443 g/mol) and may reduce solubility. The trifluoromethyl group (stronger electron-withdrawing effect) enhances receptor binding but reduces metabolic stability compared to trifluoromethoxy .
  • N-(4-Methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (): Key Difference: Sulfanyl linker and indol-3-ylmethyl substitution on oxadiazole. However, the absence of a trifluoromethoxy group reduces lipophilicity .

Variations in the Aromatic Acetamide Substituent

  • 2-(4-Ethoxyphenyl)-N-[5-(2-fluorophenylamino)-1H-indazol-3-yl]acetamide (): Key Difference: Ethoxyphenyl and indazole core replace trifluoromethoxyphenyl and indole. Impact: Ethoxy groups improve solubility but decrease electronegativity, reducing target affinity. Indazole’s additional nitrogen may enhance π-stacking interactions in kinase inhibitors .
  • N-(4-Fluorophenyl)-N-(propan-2-yl)-2-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy}acetamide (): Key Difference: Thiadiazole replaces oxadiazole; isopropyl and fluorophenyl substituents.

Physicochemical Properties and Drug-Likeness

Compound logP* PSA (Ų) Solubility (µg/mL)
Target Compound ~3.5 ~80 <10 (predicted)
2-[2-(5-Isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide ~4.1 ~75 <5 (predicted)
N-(4-Fluorophenyl)-2-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy}acetamide ~3.8 ~95 ~20 (predicted)

*Calculated using fragment-based methods.

  • The trifluoromethoxy group in the target compound reduces logP compared to trifluoromethyl analogs (), favoring better solubility .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide and its derivatives?

  • Methodological Answer : The synthesis typically involves refluxing equimolar concentrations of intermediates (e.g., substituted oxadiazole and indole precursors) in the presence of catalysts like pyridine and zeolite (Y-H) at 150°C for 5 hours. Post-reaction, the mixture is cooled, filtered, and recrystallized from ethanol to purify the product . For analogous compounds, TLC monitoring, potassium carbonate as a base, and ethanol recrystallization are also employed .

Q. Which spectroscopic techniques are essential for confirming the compound’s structural identity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) for proton and carbon environments, Infrared (IR) spectroscopy for functional group identification (e.g., acetamide C=O stretch), and Mass Spectrometry (MS) for molecular weight confirmation. X-ray crystallography (as in dihydrate structures) resolves absolute stereochemistry when crystals are obtainable .

Q. What in vitro assays are recommended for initial antiproliferative activity evaluation?

  • Methodological Answer : Use cell viability assays (e.g., MTT or SRB) on cancer cell lines (e.g., MCF-7, HeLa) at varying concentrations (e.g., 1–100 µM). Compare IC₅₀ values with reference drugs like doxorubicin. Ensure triplicate runs and include negative controls (DMSO vehicle) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodological Answer : Screen catalysts (e.g., zeolite vs. molecular sieves), adjust solvent polarity (e.g., DMF for solubility), and vary reaction times (3–8 hours). Monitor byproducts via LC-MS and optimize recrystallization solvents (e.g., ethanol/water mixtures) to enhance purity .

Q. How should researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

  • Methodological Answer : Systematically modify substituents on the indole (e.g., ethyl group at position 5) and oxadiazole rings. Test substitutions on the trifluoromethoxy phenyl group (e.g., halogens, methyl) and evaluate changes in antiproliferative activity. Use multivariate analysis to correlate structural features with bioactivity .

Q. What strategies resolve discrepancies in biological activity data across studies?

  • Methodological Answer : Validate assay reproducibility by repeating under standardized conditions (e.g., cell passage number, serum concentration). Confirm compound purity via HPLC (>95%) and test in orthogonal assays (e.g., apoptosis markers vs. cell cycle analysis). Cross-reference with computational models (e.g., molecular docking) to identify potential off-target effects .

Q. How can challenges in crystallizing this compound for X-ray diffraction be addressed?

  • Methodological Answer : Employ co-crystallization agents (e.g., diethyl ether) or slow evaporation in mixed solvents (e.g., DMSO/water). Adjust pH to stabilize ionizable groups and use seeding techniques with analogous crystal structures (e.g., dihydrate forms) .

Q. What advanced techniques identify synthetic byproducts or degradation products?

  • Methodological Answer : Use High-Resolution LC-MS to detect low-abundance impurities. Compare fragmentation patterns with synthetic intermediates (e.g., unreacted indole precursors). Isolate byproducts via preparative TLC and characterize via 2D NMR (COSY, HSQC) .

Q. How can molecular targets or mechanisms of action be elucidated?

  • Methodological Answer : Employ affinity chromatography with immobilized compound to pull down binding proteins. Validate targets via siRNA knockdown or CRISPR-Cas9 gene editing. Use surface plasmon resonance (SPR) for binding kinetics and molecular dynamics simulations for binding site predictions .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.